molecular formula C11H7Cl2N3O B11960864 2,4-Dichloro-N-(2-pyrimidinyl)benzamide CAS No. 346723-43-1

2,4-Dichloro-N-(2-pyrimidinyl)benzamide

Cat. No.: B11960864
CAS No.: 346723-43-1
M. Wt: 268.10 g/mol
InChI Key: SBJSRFWMDQMNIA-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-(2-pyrimidinyl)benzamide is a high-purity chemical compound supplied for research purposes. This benzamide derivative is recognized in scientific literature for its significant inhibitory effects on the Hedgehog (Hh) signaling pathway . The Hedgehog pathway plays a critical role in cell differentiation and proliferation, and its aberrant activation is associated with various cancers. Consequently, inhibitors of this pathway, such as this compound, are emerging as crucial tools and potential therapeutic interventions in oncology research . This product is provided as part of a collection of rare and unique chemicals for early discovery research. Buyer assumes responsibility to confirm product identity and/or purity. This product is sold as-is and is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. All sales are final.

Properties

CAS No.

346723-43-1

Molecular Formula

C11H7Cl2N3O

Molecular Weight

268.10 g/mol

IUPAC Name

2,4-dichloro-N-pyrimidin-2-ylbenzamide

InChI

InChI=1S/C11H7Cl2N3O/c12-7-2-3-8(9(13)6-7)10(17)16-11-14-4-1-5-15-11/h1-6H,(H,14,15,16,17)

InChI Key

SBJSRFWMDQMNIA-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2,4 Dichloro N 2 Pyrimidinyl Benzamide and Analogs

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of 2,4-Dichloro-N-(2-pyrimidinyl)benzamide reveals that the most logical disconnection is at the amide bond. This bond is formed between a derivative of 2,4-dichlorobenzoic acid and 2-aminopyrimidine (B69317). This approach suggests that the key precursors for the synthesis of the target molecule are an activated form of 2,4-dichlorobenzoic acid, such as 2,4-dichlorobenzoyl chloride, and 2-aminopyrimidine.

The synthesis of 2,4-dichlorobenzoyl chloride can be achieved from 2,4-dichlorobenzoic acid through treatment with a chlorinating agent like thionyl chloride or oxalyl chloride. Alternatively, it can be synthesized from 2,4-dichlorobenzotrichloride. googleapis.com 2-aminopyrimidine is a commercially available reagent.

Classical and Modern Synthetic Routes

The formation of the amide bond in this compound and its analogs can be achieved through several classical and modern synthetic methodologies.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-nitrogen bonds. wikipedia.org The Buchwald-Hartwig amination, in particular, is a widely used method for the synthesis of N-aryl and N-heteroaryl amines. wikipedia.orgbeilstein-journals.org In the context of synthesizing analogs of this compound, this reaction could be employed to couple a pyrimidine (B1678525) derivative with a benzamide (B126) or vice versa.

The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by the coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired N-arylated product and regenerate the palladium(0) catalyst. wikipedia.org The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands often being employed to enhance the catalytic activity. beilstein-journals.org

While the direct Buchwald-Hartwig amination between 2-halopyrimidine and 2,4-dichlorobenzamide (B1293658) is a plausible route, a more common approach involves the coupling of an aryl halide with an aminopyrimidine. For instance, a bromo-substituted benzamide could be coupled with 2-aminopyrimidine. A practical method for the Buchwald-Hartwig amination of 2-bromopyridines with volatile amines has been developed, which could be adapted for pyrimidine analogs. nih.gov

The Suzuki-Miyaura coupling, while primarily used for carbon-carbon bond formation, can be adapted for the synthesis of precursors to the target molecule. For example, a pyrimidinylboronic acid derivative could be coupled with a dihalobenzamide, followed by amination.

Nucleophilic aromatic substitution (SNAr) is another key strategy for the synthesis of N-heteroaryl compounds. In this reaction, a nucleophile replaces a leaving group on an aromatic or heteroaromatic ring. For SNAr to occur, the aromatic ring must be activated by electron-withdrawing groups. The pyrimidine ring, being electron-deficient, is susceptible to nucleophilic attack.

The reaction of 2-halopyrimidines with nucleophiles is a common method for the synthesis of 2-substituted pyrimidines. The general mechanism involves the attack of the nucleophile on the carbon bearing the leaving group, forming a Meisenheimer-like intermediate, which then rearomatizes by expelling the leaving group. When 2,4-dihalopyrimidines react with nucleophiles, substitution generally occurs selectively at the 4-position. sigmaaldrich.com

In the synthesis of this compound analogs, a nucleophilic aromatic substitution reaction could be envisioned between a halogenated pyrimidine and a benzamide nucleophile. However, the direct reaction of a benzamide anion with a halopyrimidine might require harsh conditions.

The most direct and classical approach to the synthesis of this compound is through the acylation of 2-aminopyrimidine with an activated derivative of 2,4-dichlorobenzoic acid. A common method involves the reaction of 2-aminopyrimidine with 2,4-dichlorobenzoyl chloride. nih.gov This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction.

A similar procedure has been reported for the synthesis of the analogous compound, 2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide, where 2,4-dichlorobenzoyl chloride was reacted with 2-aminothiazole (B372263) in refluxing acetone (B3395972) to give the product in good yield. nih.gov This suggests that a similar approach would be effective for the synthesis of the target pyrimidine derivative.

The reaction conditions for such amidations can vary, with different solvents and bases being employed to optimize the yield and purity of the product.

Optimization of Reaction Conditions for Yield and Purity

The optimization of reaction conditions is crucial for achieving high yields and purity of this compound and its analogs. Key parameters that can be varied include the choice of catalyst, ligand, base, solvent, temperature, and reaction time.

For Palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, the choice of ligand is of paramount importance. Bulky, electron-rich phosphine ligands such as XPhos and SPhos have been shown to be effective in promoting the coupling of a wide range of substrates. beilstein-journals.org The base also plays a critical role, with common choices including sodium tert-butoxide, potassium phosphate, and cesium carbonate. The solvent can influence the solubility of the reactants and the stability of the catalytic species.

The following table summarizes the optimization of conditions for a Buchwald-Hartwig amination reaction of a bromopyridine with an amine, which can be considered a model system for the synthesis of N-pyrimidinyl benzamide analogs.

Table 1: Optimization of Buchwald-Hartwig Amination Conditions

Entry Catalyst Ligand Base Solvent Temperature (°C) Time (h) Yield (%)
1 Pd(OAc)₂ XPhos K₃PO₄ Toluene 100 16 85
2 Pd₂(dba)₃ SPhos NaOtBu Dioxane 80 12 92
3 Pd(OAc)₂ RuPhos Cs₂CO₃ Toluene 110 24 78

For amidation reactions involving an acyl chloride and an amine, the choice of base and solvent is important. A non-nucleophilic base is typically used to scavenge the HCl produced. The reaction temperature can also be adjusted to control the reaction rate and minimize side reactions.

Derivatization Strategies and Functional Group Transformations

Further structural diversity can be introduced into the this compound scaffold through various derivatization strategies and functional group transformations. The dichlorophenyl ring and the pyrimidine ring offer multiple sites for modification.

The chlorine atoms on the benzamide ring can be substituted through nucleophilic aromatic substitution, although this typically requires harsh conditions or the presence of activating groups. More commonly, palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, or Heck reactions could be employed to introduce new carbon-carbon bonds at the positions of the chlorine atoms.

The pyrimidine ring can also be functionalized. For example, if a halogenated pyrimidine is used as a precursor, the remaining halogen can be subjected to further cross-coupling or nucleophilic substitution reactions. The nitrogen atoms in the pyrimidine ring can also be alkylated or quaternized.

The amide bond itself can be a site for transformation. For instance, it can be reduced to an amine, or it can be hydrolyzed back to the constituent carboxylic acid and amine under acidic or basic conditions.

A study on the synthesis of N-(2-pyrimidinylamino) benzamide derivatives as hedgehog signaling pathway inhibitors highlights the importance of modifying the benzamide and pyrimidine moieties to optimize biological activity. researchgate.netnih.gov

Table 2: Potential Derivatization Reactions

Starting Material Reagent(s) Reaction Type Product
This compound Arylboronic acid, Pd catalyst, base Suzuki-Miyaura Coupling Aryl-substituted N-(2-pyrimidinyl)benzamide
This compound Terminal alkyne, Pd/Cu catalyst, base Sonogashira Coupling Alkynyl-substituted N-(2-pyrimidinyl)benzamide
N-(4-chloro-2-pyrimidinyl)benzamide Amine, base Nucleophilic Aromatic Substitution Amino-substituted N-(2-pyrimidinyl)benzamide

Oxidation and Reduction Reactions

The oxidation and reduction of N-arylbenzamides, including this compound, can lead to a variety of derivatives, although specific literature on the direct oxidation and reduction of the title compound is limited. However, by examining the reactivity of its core components, likely transformation pathways can be inferred.

Oxidation: The pyrimidine and pyridine (B92270) moieties, structurally related to the pyrimidinyl group in the title compound, can undergo N-oxidation. Reagents such as peracetic acid, meta-chloroperbenzoic acid (m-CPBA), and Oxone® are commonly employed for such transformations. nih.gov These oxidations can generate N-oxide derivatives, which can alter the electronic properties and biological activity of the parent molecule. The reaction of related N,N-diphenylacetamides containing a pyridine ring with these oxidants has been shown to yield multiple products, indicating a complex reactivity landscape. nih.gov

Reduction: The amide bond in benzamides is generally stable to reduction. However, under forcing conditions with strong reducing agents like lithium aluminum hydride (LiAlH4), the carbonyl group of the amide can be reduced to a methylene (B1212753) group, yielding a secondary amine. The dichlorinated benzene (B151609) ring is generally resistant to reduction under standard catalytic hydrogenation conditions that might affect other functional groups. However, specific catalytic systems can effect dehalogenation. For instance, tin(II) chloride (SnCl2) has been used in tandem reactions that include the reduction of a nitro group on a phenyl ring, which could be a potential strategy if a nitro-analog of the title compound were synthesized. acs.org

Introduction of Diverse Chemical Moieties

The this compound scaffold is amenable to a variety of chemical modifications that allow for the introduction of diverse functional groups. These transformations primarily involve nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions on the dichlorinated rings, as well as modifications of the pyrimidine and amide moieties.

The introduction of new functionalities is crucial for the development of analogs with tailored properties. Key strategies include palladium-catalyzed reactions and the formation of fused heterocyclic systems.

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds. The chlorine atoms on the benzamide and pyrimidine rings serve as handles for these transformations.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organic halide. In the context of 2,4-dichloropyrimidines, this reaction can be used to introduce aryl or heteroaryl groups, typically at the C4 position. Microwave-assisted procedures with low catalyst loading have been developed for efficient and regioselective C4-arylation of 2,4-dichloropyrimidines.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. It is a key method for synthesizing N-aryl amines. For dichloropyridines, which are structurally similar to dichloropyrimidines, highly regioselective palladium-catalyzed C2-amination has been achieved.

Nucleophilic Aromatic Substitution (SNAr):

The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution, particularly at positions bearing a good leaving group like a chlorine atom. The regioselectivity of SNAr on 2,4-dichloropyrimidines is influenced by the substituents on the ring and the nature of the nucleophile. Generally, the C4 position is more reactive towards nucleophilic attack.

Synthesis of Fused Heterocyclic Systems:

The reactivity of the pyrimidinyl and benzamide moieties can be exploited to construct more complex, fused heterocyclic systems. For instance, N-(pyrazolo[1,5-a]pyrimidin-2-yl)benzamides have been synthesized through the reaction of 5-aminopyrazole precursors with various reagents, leading to the formation of a fused pyrimidine ring system. nih.gov These reactions often proceed via Michael addition followed by cyclization. nih.gov

Below is a table summarizing the synthesis of various N-(pyrimidin-2-yl)benzamide analogs through the introduction of different chemical moieties.

Starting MaterialReagent(s)Reaction TypeMoiety IntroducedProductReference
5-aminopyrazole derivativeArylmethylene malononitriles, piperidine (B6355638)Michael addition, cyclizationFused pyrazolo[1,5-a]pyrimidineN-(5-amino-3,6-dicyano-7-arylpyrazolo[1,5-a]pyrimidin-2-yl)benzamides nih.gov
5-aminopyrazole derivative(Hydroxymethylene)cycloalkanones, piperidine acetateCondensation, cyclizationFused cycloalka[e]pyrazolo[1,5-a]pyrimidineN-(Cycloalka[e]pyrazolo[1,5-a]pyrimidin-2-yl)benzamides nih.gov
5-aminopyrazole derivativeAcetylacetone or ethyl acetoacetate, piperidineCondensation, cyclizationFused pyrazolo[1,5-a]pyrimidineN-(3-Cyano-5-methylpyrazolo[1,5-a]pyrimidin-2-yl)benzamide nih.gov
2-aminopyridine derivativestrans-β-nitrostyrene, Fe2Ni-BDC catalystMichael addition, amidationBenzamideN-(pyridin-2-yl)-benzamide derivatives mdpi.com
(4/3-(pyrimidin-2-ylamino)benzoyl)hydrazineIsocyanates or isothiocyanatesAdditionHydrazine-1-carboxamide/carbothioamide(3/4-(pyrimidin-2-ylamino)benzoyl)-based hydrazine-1-carboxamide/carbothioamide derivatives nih.gov

Advanced Spectroscopic and Structural Characterization

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and obtaining a unique "molecular fingerprint" of 2,4-Dichloro-N-(2-pyrimidinyl)benzamide. The spectra are characterized by absorption bands corresponding to the specific vibrational frequencies of the bonds within the molecule.

The FT-IR spectrum is expected to show characteristic stretching vibrations for the secondary amide N-H group, typically in the region of 3300-3100 cm⁻¹. The carbonyl (C=O) group of the amide linkage will produce a strong, sharp absorption band around 1680-1640 cm⁻¹. Aromatic C-H stretching vibrations of the dichlorinated benzene (B151609) and pyrimidine (B1678525) rings are anticipated above 3000 cm⁻¹, while C=C and C=N stretching vibrations within the aromatic rings would appear in the 1600-1400 cm⁻¹ region. The presence of the two chlorine substituents on the benzene ring would give rise to C-Cl stretching vibrations, typically found in the 800-600 cm⁻¹ range of the fingerprint region.

Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. The symmetric vibrations of the aromatic rings are often more prominent in the Raman spectrum.

Table 1: Expected Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Amide N-HStretch3300 - 3100
Aromatic C-HStretch> 3000
Amide C=OStretch1680 - 1640
Aromatic C=C/C=NStretch1600 - 1400
C-ClStretch800 - 600

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the precise connectivity of atoms in this compound. mdpi.com Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively. uobasrah.edu.iq

In the ¹H NMR spectrum, the amide proton (N-H) would likely appear as a broad singlet in the downfield region, typically between δ 10.0 and 12.0 ppm. nih.gov The protons on the pyrimidine ring are expected to show distinct signals: the proton at the 5-position would be a triplet, while the two equivalent protons at the 4- and 6-positions would appear as a doublet. The three aromatic protons on the 2,4-dichlorophenyl ring would exhibit a complex splitting pattern due to their coupling with each other, appearing in the δ 7.0-8.5 ppm range.

The ¹³C NMR spectrum would display 11 distinct signals, corresponding to the 11 non-equivalent carbon atoms in the molecule. The carbonyl carbon of the amide is the most deshielded, appearing around δ 164-172 ppm. scielo.org.mx The carbons of the pyrimidine and benzene rings would resonate in the aromatic region (δ 110-160 ppm). The carbons bonded to chlorine atoms (C-2 and C-4 on the benzene ring) would have their chemical shifts influenced by the electronegative halogen.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Amide N-H10.0 - 12.0-
Amide C=O-164.0 - 172.0
Dichlorophenyl Ring7.0 - 8.5120.0 - 140.0
Pyrimidine Ring7.0 - 9.0110.0 - 160.0

Mass Spectrometry (MS and LC/MS/MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and study the fragmentation pathways of this compound. The nominal molecular weight of the compound is approximately 268.1 g/mol . sigmaaldrich.com High-resolution mass spectrometry would provide a highly accurate mass measurement, confirming the elemental formula C₁₁H₇Cl₂N₃O. uni.lu

A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak [M]⁺•. Due to the presence of two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl), the spectrum will show a characteristic cluster of peaks at m/z 267, 269, and 271 with a relative intensity ratio of approximately 9:6:1.

Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) can be employed to further investigate the fragmentation of the molecule. nih.gov Common fragmentation pathways would likely involve the cleavage of the amide bond, leading to the formation of the 2,4-dichlorobenzoyl cation (m/z 173) and the 2-aminopyrimidine (B69317) radical cation (m/z 95). Further fragmentation of the dichlorobenzoyl cation could involve the loss of a carbon monoxide molecule.

Table 3: Predicted Mass Spectrometry Data for this compound uni.lu

AdductPredicted m/z
[M+H]⁺268.00388
[M+Na]⁺289.98582
[M-H]⁻265.98932
[M]⁺266.99605

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

Table 4: Illustrative Crystallographic Data from an Analogous Compound (2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide) nih.govresearchgate.net

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)14.054 (3)
b (Å)13.063 (3)
c (Å)6.2880 (14)
β (°)101.578 (3)
Volume (ų)1130.8 (4)
Z4

Elemental Analysis for Compositional Verification

Elemental analysis provides experimental verification of the compound's empirical formula by determining the mass percentages of its constituent elements. For this compound, with the molecular formula C₁₁H₇Cl₂N₃O, the theoretical elemental composition can be calculated based on its molecular weight of 268.104 g/mol . sigmaaldrich.com The experimental values obtained from an elemental analyzer should closely match these theoretical percentages to confirm the purity and identity of the synthesized compound.

Table 5: Elemental Composition of this compound (C₁₁H₇Cl₂N₃O)

ElementSymbolAtomic WeightNumber of AtomsTotal WeightPercentage
CarbonC12.01111132.12149.29%
HydrogenH1.00877.0562.63%
ChlorineCl35.453270.90626.45%
NitrogenN14.007342.02115.67%
OxygenO15.999115.9995.97%
Total 268.103 100.00%

Computational Chemistry and Theoretical Investigations of 2,4 Dichloro N 2 Pyrimidinyl Benzamide

Quantum Chemical Calculations (e.g., Density Functional Theory, Hartree-Fock)

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are powerful tools for this purpose. For 2,4-dichloro-N-(2-pyrimidinyl)benzamide, these calculations can predict its geometry, electronic landscape, and spectroscopic features.

Prediction of Electronic Structure and Molecular Geometry

The molecular structure of this compound has been predicted using computational methods. These calculations typically involve optimizing the geometry of the molecule to find its lowest energy conformation. The resulting structure provides data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional shape and steric properties.

The electronic structure, including the distribution of electron density and the energies of molecular orbitals such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can also be determined. The energy gap between HOMO and LUMO is a key parameter for assessing the molecule's chemical reactivity and kinetic stability.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSource
Molecular FormulaC₁₁H₇Cl₂N₃OPubChem
Molecular Weight268.1 g/mol PubChem
XLogP32.6PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count4PubChem
Rotatable Bond Count1PubChem

This table contains predicted data from computational models.

Analysis of Vibrational Modes and Spectra Simulation

Evaluation of Molecular Reactivity Descriptors

From the energies of the HOMO and LUMO, various molecular reactivity descriptors can be calculated. These descriptors provide a quantitative measure of the molecule's reactivity and potential interaction with other chemical species. Key descriptors include:

Ionization Potential (I): The energy required to remove an electron from the molecule.

Electron Affinity (A): The energy released when an electron is added to the molecule.

Electronegativity (χ): The ability of the molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Chemical Softness (S): The reciprocal of chemical hardness, indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

Table 2: Illustrative Molecular Reactivity Descriptors for a Benzamide (B126) Derivative (Calculated using DFT)

DescriptorIllustrative Value
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
Energy Gap (ΔE)5.3 eV
Ionization Potential (I)6.5 eV
Electron Affinity (A)1.2 eV
Electronegativity (χ)3.85 eV
Chemical Hardness (η)2.65 eV
Chemical Softness (S)0.377 eV⁻¹
Electrophilicity Index (ω)2.79 eV

This table presents illustrative data based on typical values for similar compounds and is not a direct result for this compound.

Molecular Docking Studies for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method is instrumental in drug discovery for identifying potential biological targets and understanding the mechanism of action.

For this compound, docking studies would involve placing the molecule into the binding site of a target protein and calculating the binding affinity, typically expressed as a binding energy score. The lower the binding energy, the more stable the complex and the higher the predicted affinity. These studies can also reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues.

While specific docking studies for this compound are not published, research on analogous pyrimidine (B1678525) derivatives has shown their potential to inhibit various kinases and other enzymes. For instance, docking studies on similar compounds have identified interactions with the hinge region of kinase domains, a common binding mode for kinase inhibitors.

Molecular Dynamics Simulations for Ligand-Target Complex Stability

Following molecular docking, molecular dynamics (MD) simulations can be employed to study the stability of the predicted ligand-target complex over time. MD simulations provide a dynamic view of the complex, allowing for the assessment of the conformational changes and the persistence of key interactions identified in docking.

An MD simulation of this compound bound to a target protein would involve simulating the movements of all atoms in the system over a period of nanoseconds. Analysis of the simulation trajectory can provide information on the root-mean-square deviation (RMSD) of the ligand and protein, which indicates the stability of the complex. Persistent hydrogen bonds and other interactions throughout the simulation would further validate the docking prediction.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. QSAR models are valuable for predicting the activity of new compounds and for guiding the design of more potent analogues.

A QSAR study involving this compound would require a dataset of structurally related compounds with measured biological activity against a specific target. Various molecular descriptors, representing the physicochemical properties of the compounds, would be calculated. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a model that correlates these descriptors with the observed activity. Such a model could then be used to predict the activity of this compound and to suggest modifications to its structure that might enhance its potency. Studies on other pyrimidine derivatives have successfully used QSAR to identify key structural features for their biological activity. nih.gov

In Silico Prediction of Pharmacological Profiles

The prediction of a molecule's pharmacological profile through computational methods, known as in silico analysis, is a cornerstone of modern drug discovery. This approach utilizes a compound's chemical structure to forecast its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, as well as its potential biological targets.

For a molecule like this compound, a typical in silico evaluation would involve the use of various software and web-based platforms that employ quantitative structure-activity relationship (QSAR) models. These models are built on extensive datasets of known compounds and their experimental properties.

ADMET Prediction: The initial step would involve predicting fundamental physicochemical properties that influence a drug's behavior in the body. These include:

Lipophilicity (logP): This parameter affects solubility, absorption, and plasma protein binding.

Aqueous Solubility (logS): Crucial for absorption and formulation.

Molecular Weight: A key factor in Lipinski's rule of five for drug-likeness.

Hydrogen Bond Donors and Acceptors: Important for receptor binding and solubility.

Subsequent predictions would focus on pharmacokinetic properties such as:

Human Intestinal Absorption (HIA): Predicting the extent of absorption from the gut.

Blood-Brain Barrier (BBB) Penetration: Assessing the likelihood of the compound reaching the central nervous system.

Cytochrome P450 (CYP) Inhibition: Predicting potential drug-drug interactions by assessing inhibition of key metabolic enzymes like CYP2D6, CYP3A4, etc.

Plasma Protein Binding: Estimating the degree to which the compound will bind to proteins in the blood, affecting its free concentration.

Toxicity predictions would screen for potential liabilities, including:

Ames Mutagenicity: Assessing the potential to cause DNA mutations.

Hepatotoxicity: Predicting the risk of liver damage.

Cardiotoxicity (hERG Inhibition): Evaluating the risk of cardiac arrhythmias.

While specific data for this compound is not available, studies on other pyrimidine-containing benzamides have been conducted. For instance, in silico studies on novel pyrimidine-5-carbonitrile derivatives have been used to predict their ADMET properties and guide the selection of candidates for further biological evaluation as potential anti-proliferative agents. nih.govrsc.org Similarly, research on other benzamide derivatives has utilized these predictive tools to assess their potential as therapeutic agents. nih.govmdpi.com

Table 1: Representative In Silico Pharmacological Profile Predictions for a Hypothetical Benzamide Derivative

ParameterPredicted Value/ClassificationSignificance
Physicochemical Properties
Molecular Weight< 500 g/mol Adherence to Lipinski's Rule of Five
logP2-5Optimal range for absorption and permeability
Aqueous SolubilityModerately SolubleFavorable for oral bioavailability
Pharmacokinetics (ADME)
Human Intestinal AbsorptionHighGood potential for oral absorption
Blood-Brain Barrier PenetrationLowReduced potential for CNS side effects
CYP2D6 InhibitionNon-inhibitorLower risk of specific drug interactions
Toxicity
Ames MutagenicityNegativeLow potential for mutagenicity
hERG InhibitionLow RiskReduced risk of cardiotoxicity

Note: This table is illustrative and does not represent actual data for this compound.

Exploration of Non-Linear Optical (NLO) Properties and Hyperpolarizability

Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics, including frequency conversion, optical switching, and data storage. The NLO response of a molecule is governed by its hyperpolarizability, which describes the non-linear change in the dipole moment in the presence of a strong electric field, such as that from a laser.

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the NLO properties of molecules. These calculations can provide insights into the electronic structure and how it gives rise to NLO effects.

The key parameters calculated to assess a molecule's NLO potential include:

Polarizability (α): The linear response of the electron cloud to an electric field.

First Hyperpolarizability (β): The second-order NLO response, crucial for effects like second-harmonic generation.

Second Hyperpolarizability (γ): The third-order NLO response, related to phenomena like third-harmonic generation and two-photon absorption.

For this compound, a theoretical investigation would involve:

Geometry Optimization: Obtaining the most stable three-dimensional structure of the molecule using a suitable level of theory (e.g., B3LYP functional with a 6-311++G(d,p) basis set).

Frequency Calculations: To ensure the optimized structure is a true energy minimum.

NLO Property Calculations: Computing the dipole moment, polarizability, and hyperpolarizabilities.

The presence of electron-donating (the pyrimidinylamino group) and electron-withdrawing (the dichlorobenzoyl group) moieties connected through a conjugated system is a common design strategy for NLO molecules. The intramolecular charge transfer (ICT) between these groups can lead to a large first hyperpolarizability.

While specific calculations for this compound are not found in the literature, theoretical studies on other organic molecules with donor-π-acceptor motifs have demonstrated the utility of DFT in predicting NLO properties. nih.govbohrium.com For example, studies on chromene derivatives and other heterocyclic systems have successfully used DFT to calculate hyperpolarizabilities and identify promising NLO candidates. nih.gov

Table 2: Representative Theoretical NLO Properties for a Hypothetical NLO-active Benzamide Derivative

ParameterCalculated Value (a.u.)Significance
Dipole Moment (μ)> 5 DebyeIndicates significant charge separation
Average Polarizability (α)> 150 a.u.High polarizability is a prerequisite for NLO activity
First Hyperpolarizability (β_tot)> 1000 a.u.Indicates a strong second-order NLO response

Note: This table is illustrative and does not represent actual data for this compound. The values are given in atomic units (a.u.).

Investigation of Biological Activities and Mechanisms of Action

Evaluation of Anti-Proliferative and Cytotoxic Activities in Cellular Models

N-substituted benzamides, a class of compounds that includes 2,4-Dichloro-N-(2-pyrimidinyl)benzamide, have demonstrated notable anti-proliferative and cytotoxic effects in various cancer cell lines. These activities are often linked to the compound's ability to interfere with the cell cycle and trigger programmed cell death.

A significant mechanism by which benzamide (B126) derivatives exert their anti-tumor effects is through the disruption of the cell cycle. Studies have shown that certain N-substituted benzamides can induce a cell cycle block at the G2/M phase. nih.gov This arrest prevents cancer cells from proceeding through mitosis, thereby inhibiting their division and proliferation. For instance, the benzazepine BBL22, which shares structural similarities, has been shown to induce a dose- and time-dependent arrest in the G2/M phase of the cell cycle in human tumor cell lines of both epithelial and hematopoietic origin. nih.gov This G2/M phase arrest is a critical event that often precedes the induction of apoptosis in susceptible cancer cells. nih.govnih.gov The G2/M checkpoint is a crucial regulatory point in the cell cycle, and its disruption by chemical agents can lead to mitotic catastrophe and cell death. researchgate.netfrontiersin.org

Following cell cycle arrest, N-substituted benzamides have been observed to induce apoptosis, or programmed cell death, through the mitochondrial pathway. nih.gov This process involves the disruption of the mitochondrial transmembrane potential, leading to the release of cytochrome c into the cytosol and the subsequent activation of caspase-9. nih.gov The activation of the caspase cascade is a central component of the apoptotic pathway. nih.gov Furthermore, research on other complex molecules containing benzamide structures indicates that apoptosis can be triggered through both extrinsic and intrinsic pathways. nih.govmdpi.com The extrinsic pathway is initiated by the binding of death ligands to cell surface receptors, while the intrinsic pathway involves the mitochondria and the regulation by Bcl-2 family proteins. mdpi.com Some sulfonamide derivatives, for example, have been shown to activate both pathways, leading to an increase in FasR expression and a loss of mitochondrial potential. nih.gov

The anti-proliferative activity of benzamide derivatives has been documented across a variety of cancer cell lines. For example, the N-substituted benzamides metoclopramide (B1676508) and 3-chloroprocainamide have been identified as inducers of apoptosis in vitro. nih.gov A related benzazepine, BBL22, demonstrated selective anti-tumor activity by inhibiting the growth of various human tumor lines, including those of the breast and prostate, without affecting non-malignant cells. nih.gov Other pyrimidine (B1678525) derivatives have also shown significant anticancer activity against cell lines such as the human colorectal carcinoma cell line (HT-29) and the human breast cancer cell line (MCF-7). researchgate.net The table below summarizes the inhibitory concentrations (IC₅₀) of various related pyrimidine and benzamide derivatives against several cancer cell lines.

Table 1: Inhibitory Concentrations (IC₅₀) of Related Compounds in Cancer Cell Lines

Compound/Derivative Class Cancer Cell Line IC₅₀ (µM) Reference
4-(4-(2-(3-(pyrimidin-2-yl)thioureido)ethyl)piperazin-1-yl)thieno[3,2-d]pyrimidine-6-carboxamide HT-29 2.18 researchgate.net
4-(4-(2-(3-(pyrimidin-2-yl)thioureido)ethyl)piperazin-1-yl)thieno[3,2-d]pyrimidine-6-carboxamide MCF-7 4.25 researchgate.net
2-Anilino-4-(benzimidazol-1-yl)pyrimidine Derivative (4m) HepG2 3.56 nih.gov
2-Anilino-4-(benzimidazol-1-yl)pyrimidine Derivative (4m) HeLa 6.39 nih.gov
2-Anilino-4-(benzimidazol-1-yl)pyrimidine Derivative (4m) MCF-7 2.18 nih.gov
2-Amino-1,4-naphthoquinone-benzamide Derivative (5e) MDA-MB-231 0.4 nih.gov

Antimicrobial and Antifungal Activity Assessment

In addition to their anti-cancer properties, pyrimidine and benzamide derivatives have been investigated for their potential as antimicrobial and antifungal agents. The pyrimidine ring is a key structural feature in many compounds with biological activity, including those used in agriculture as fungicides. nih.gov

Derivatives of nicotinic acid and isonicotinic acid have demonstrated activity against both Gram-positive and Gram-negative bacteria. nih.gov For example, certain isonicotinic acid-1-(substituted phenyl)-ethylidene hydrazides showed antimicrobial activity greater than the standard drug norfloxacin (B1679917) against S. aureus, B. subtilis, and E. coli. nih.gov Coordination frameworks of pyrazinamide, a related pyridine (B92270) derivative, have shown increased antimicrobial activity against Escherichia coli and Staphylococcus aureus. nih.gov

Pyrimidine derivatives are prominent in the development of agricultural fungicides. nih.gov Several commercial fungicides, such as cyprodinil (B131803) and pyrimethanil, are based on the pyrimidine structure. nih.gov Research into novel benzamide derivatives has also revealed significant antifungal properties. For instance, a series of N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide derivatives exhibited good activity against several phytopathogenic fungi. nih.gov The presence of fluorine or chlorine on the benzene (B151609) ring was found to significantly enhance antifungal activity. nih.gov One study reported a benzamide derivative (7h) with potent inhibitory activity against Botrytis cinereal, exceeding that of the commercial fungicide fluxapyroxad. mdpi.com Another study found that a 1,2,4-oxadiazole (B8745197) derivative containing an amide (F15) showed excellent in vitro activity against S. sclerotiorum. mdpi.com

Table 2: Antifungal Activity of Related Benzamide Derivatives

Compound Fungal Species EC₅₀ (µg/mL) Reference
Benzamide Derivative (6h) Alternaria alternata 1.77 nih.gov
Benzamide Derivative (6k) Various Fungi 0.98 - 6.71 nih.gov
Benzamide Derivative (7h) Sclerotinia sclerotiorum 11.61 mdpi.com
Benzamide Derivative (7h) Botrytis cinereal 17.39 mdpi.com
Benzamide Derivative (7h) Thanatephorus cucumeris 17.29 mdpi.com

Enzyme Inhibition Studies

Enzyme inhibition is a primary mechanism by which many therapeutic agents function. Research into this compound and its structural analogs has centered on several key enzyme families.

Kinase Inhibition (e.g., Cyclin-Dependent Kinases, Focal Adhesion Kinase, general growth-related kinases)

Kinases are a large family of enzymes that play critical roles in cell signaling and are major targets in drug discovery, particularly in oncology. The pyrimidine scaffold, a core component of this compound, is a common feature in many kinase inhibitors.

Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase involved in cellular adhesion, motility, and survival. nih.gov Its overexpression is linked to various malignancies. Research into novel FAK inhibitors has led to the design of various derivatives, including those with a 2,4-dianilinopyrimidine structure and N-substituted benzamides. nih.gov These efforts have produced compounds with potent anti-FAK activity. nih.gov For instance, a series of 2,4-dianilinopyrimidine derivatives containing N-substituted benzamides were synthesized, with some showing IC₅₀ values in the nanomolar range against FAK. nih.gov However, specific inhibitory data for this compound against FAK has not been detailed in the available research.

Cyclin-Dependent Kinases (CDKs): CDKs are essential for regulating the cell cycle and transcription. mdpi.comacs.org Dysregulation of CDK activity is a hallmark of cancer, making them attractive therapeutic targets. nih.gov The pyrimidine structure is a key pharmacophore in many CDK inhibitors. nih.gov For example, derivatives of 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine have been developed as dual inhibitors of CDK6 and CDK9. nih.gov Despite the prevalence of the pyrimidine scaffold in CDK inhibitors, specific studies detailing the inhibitory activity of this compound against any CDK are not present in the reviewed literature.

Hedgehog Signaling Pathway Inhibition

The Hedgehog (Hh) signaling pathway is fundamental during embryonic development and its aberrant activation in adults is implicated in the formation of various cancers. otavachemicals.com Consequently, inhibitors of this pathway are of significant interest. The N-(2-pyrimidinylamino)benzamide scaffold is a promising core structure for developing potent Hh pathway inhibitors. nih.gov

Research has led to the synthesis and evaluation of novel series of N-(2-pyrimidinylamino) benzamide and 4-(2-pyrimidinylamino)benzamide derivatives. nih.govnih.gov Many of these compounds demonstrated significant inhibitory effects on the Hh signaling pathway, with some derivatives showing greater potency than the clinically evaluated inhibitor, vismodegib. nih.govnih.govresearchgate.net These inhibitors are thought to target the Smoothened (Smo) receptor, a key component of the Hh pathway. otavachemicals.com While these studies establish the N-(2-pyrimidinyl)benzamide core as a viable scaffold for Hh pathway inhibition, specific quantitative data on the inhibitory activity of this compound itself is not explicitly reported.

Poly(ADP-ribose) Polymerase (PARP) Inhibition

Poly(ADP-ribose) polymerases (PARP) are enzymes crucial for DNA repair, particularly in the base excision repair pathway that corrects single-strand breaks. researchgate.net PARP inhibitors exploit a mechanism called synthetic lethality in cancer cells that have deficient DNA double-strand break repair pathways (e.g., those with BRCA1/2 mutations). nih.gov The inhibitor traps the PARP enzyme on the DNA, leading to the collapse of replication forks and the formation of double-strand breaks that the cancer cell cannot repair, ultimately causing cell death. researchgate.netresearchgate.net While several PARP inhibitors are now in clinical use, and the parent compound "benzamide" has been noted as a PARP inhibitor, there is no specific research available that evaluates this compound for PARP inhibitory activity.

Glycosidase and Amylase Inhibition

α-Amylase and α-glucosidase are key digestive enzymes responsible for breaking down complex carbohydrates into absorbable glucose. nih.gov Inhibiting these enzymes can help manage postprandial hyperglycemia in type 2 diabetes. nih.govnih.gov Various chemical scaffolds, including pyrimidine and triazole derivatives, have been investigated for this purpose. nih.gov For instance, a study on new phthalimide-phenoxy-1,2,3-triazole-N-phenyl acetamides identified a 2,4-dichloro substituted derivative as having moderate anti-α-glucosidase activity. nih.gov However, this compound is structurally distinct from this compound. Currently, there are no available studies that have specifically tested the inhibitory effects of this compound against α-amylase or α-glucosidase.

Table 1: Summary of Investigated Enzyme Inhibition for this compound

Enzyme/Target Family Activity of Structural Analogs Findings for this compound
Kinases (FAK, CDK) Pyrimidine and benzamide scaffolds are common in FAK and CDK inhibitors. nih.govnih.gov No specific inhibitory data reported in the searched literature.
Hedgehog Pathway N-(2-pyrimidinylamino)benzamide derivatives are potent inhibitors. nih.govnih.gov Belongs to an active class of compounds, but specific activity data is not available.
PARP The parent benzamide structure shows inhibitory activity. No specific inhibitory data reported in the searched literature.
Glycosidase & Amylase Other pyrimidine-containing compounds have been studied for this activity. nih.gov No specific inhibitory data reported in the searched literature.

Modulation of Cellular Signaling Pathways

The modulation of cellular signaling pathways is a direct consequence of enzyme inhibition. The primary pathway identified in relation to the this compound scaffold is the Hedgehog signaling pathway. nih.govnih.gov

Aberrant activation of the Hh pathway, often through mutations in its components like Patched (PTCH) or Smoothened (SMO), can lead to uncontrolled cell growth and tumorigenesis. otavachemicals.com The development of N-(2-pyrimidinylamino) benzamide derivatives was specifically aimed at interrupting this pathway. nih.gov These compounds function as antagonists, likely targeting the SMO receptor, thereby preventing the downstream activation of Gli transcription factors which regulate the expression of genes involved in cell proliferation and survival. otavachemicals.comrsc.org Studies on series of these derivatives have confirmed their ability to significantly inhibit Hh signaling, validating this chemical scaffold as a modulator of this critical cellular pathway. nih.govresearchgate.net

Investigation of Neuroprotective Activity Mechanisms

Neurodegenerative diseases are often characterized by progressive neuronal loss due to factors like oxidative stress and chronic inflammation. nih.gov Research into neuroprotective agents aims to identify compounds that can mitigate these processes.

While various phytochemicals and synthetic compounds are being explored for neuroprotection, there is currently no specific research in the available literature investigating the neuroprotective activities or potential mechanisms of this compound. nih.govnih.gov Studies on related scaffolds, such as triazole-pyrimidine hybrids, have shown potential neuroprotective properties through mechanisms like inhibiting endoplasmic reticulum stress and inflammation, but these findings cannot be directly extrapolated to the compound .

Antiviral and Antimalarial Activity Exploration

The exploration into the antiviral and antimalarial potential of this compound is primarily guided by studies on analogous compounds that share key structural features, such as the benzamide, pyrimidine, and dichlorophenyl groups. These components are present in a number of compounds that have demonstrated significant activity against various viral and parasitic pathogens.

Research into N-phenylbenzamide derivatives has identified compounds with notable antiviral properties. For instance, a series of novel N-phenylbenzamide derivatives were synthesized and evaluated for their in-vitro activity against Enterovirus 71 (EV71), a significant pathogen that causes hand, foot, and mouth disease. nih.govnih.gov One of the most promising compounds from this series was 3-amino-N-(4-bromophenyl)-4-methoxybenzamide , which showed activity against various EV71 strains at low micromolar concentrations. nih.govnih.gov The study highlighted the importance of the benzamide core in conferring antiviral effects. nih.gov

Similarly, benzimidazole (B57391) derivatives, which share the bicyclic aromatic nature with the pyrimidine in the target compound, have been investigated. Certain benzimidazole-2-phenyl-carboxamides have been identified as dual-target inhibitors of Bovine Viral Diarrhea Virus (BVDV), affecting both viral entry and replication. nih.gov Furthermore, dichlorophenyl-containing compounds have also been explored. A study on 5,6-dichloro-1-phenyl-1(2)H-benzo[d] nih.govnih.govCurrent time information in Аксайский район, RU.triazole derivatives revealed their potent and selective inhibitory activity against the Human Respiratory Syncytial Virus (RSV). nih.gov These findings suggest that the dichlorinated phenyl ring, a key feature of this compound, can be a crucial component for antiviral efficacy.

The mechanism of action for these related antiviral compounds often involves the inhibition of critical viral processes. For example, some benzamide derivatives are thought to interfere with viral replication. nih.gov In the case of the dichlorophenyl-benzotriazoles, the inhibitory effect on RSV was found to occur during the early phase of infection, potentially by targeting the viral fusion process. nih.gov

Compound NameVirus TargetedIn Vitro Activity (IC50)Cell LinePotential Mechanism of Action
3-amino-N-(4-bromophenyl)-4-methoxybenzamideEnterovirus 71 (EV71)5.7 ± 0.8–12 ± 1.2 μMVero cellsInhibition of viral replication
Benzimidazole-2-phenyl-carboxamidesBovine Viral Diarrhea Virus (BVDV)EC50 values ranging from 0.09 to 41 µMMDBK cellsInhibition of viral entry and replication
5,6-dichloro-1-phenyl-1(2)H-benzo[d] nih.govnih.govCurrent time information in Аксайский район, RU.triazole derivativesHuman Respiratory Syncytial Virus (RSV)Micromolar concentrationsHEp-2 cellsInhibition of viral fusion

The pyrimidine ring is a well-established pharmacophore in antimalarial drug discovery. nih.govresearchgate.netnih.govnih.gov Numerous pyrimidine derivatives have been developed as inhibitors of essential parasitic enzymes. nih.gov For example, a study on 4-amino benzoic acid (PABA)-substituted pyrimidine derivatives demonstrated their efficacy against both chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of Plasmodium falciparum. nih.gov The IC50 values for some of these compounds were in the low microgram per milliliter range. nih.gov

Furthermore, the combination of a dichlorophenyl group with a pyrimidine-like structure has been explored. A study on 2-(3,4-dichloroanilino)-7-[[[(dialkylamino)alkyl]amino]]-5-methyl-s-triazolo[1,5-a]pyrimidines reported their antimalarial effects. researchgate.net This highlights that the dichloro-substitution on an aniline (B41778) ring linked to a pyrimidine-like core can result in antimalarial activity.

The mechanism of action for many pyrimidine-based antimalarials involves the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleic acids in the malaria parasite. nih.gov Other quinoline-based antimalarials, which share some structural similarities with benzamides, are known to interfere with heme detoxification in the parasite. nih.gov While the precise mechanism for a novel compound like this compound would require experimental validation, the activities of its structural analogs suggest that it could potentially interfere with similar parasitic pathways.

Compound Class/NamePlasmodium falciparum StrainIn Vitro Activity (IC50)Potential Mechanism of Action
4-amino benzoic acid (PABA)-substituted pyrimidine derivatives3D7 (chloroquine-sensitive)5.26–106.76 µg/mlInhibition of dihydrofolate reductase (DHFR)
4-amino benzoic acid (PABA)-substituted pyrimidine derivativesDd2 (chloroquine-resistant)4.71–112.98 µg/mlInhibition of dihydrofolate reductase (DHFR)
2-(3,4-dichloroanilino)-7-[[[(dialkylamino)alkyl]amino]]-5-methyl-s-triazolo[1,5-a]pyrimidinesNot specifiedDemonstrated antimalarial effectsNot specified

Structure Activity Relationship Sar Studies of 2,4 Dichloro N 2 Pyrimidinyl Benzamide Derivatives

Impact of Substituents on Benzamide (B126) Moiety on Biological Activity

The benzamide moiety of 2,4-dichloro-N-(2-pyrimidinyl)benzamide serves as a critical scaffold for interaction with biological targets. Modifications to the substituents on this phenyl ring can significantly alter the compound's electronic and steric properties, thereby influencing its biological activity.

Research into related benzamide structures demonstrates that the nature of substituents on the benzene (B151609) ring is a key determinant of potency. Studies on analogous sulfonamide-benzamide derivatives have shown that electron-withdrawing groups on the benzene ring, such as nitro or additional halogen groups, tend to enhance biological activity. nih.gov For instance, in a series of N-phenylbenzenesulfonamide analogs, compounds with electron-withdrawing substitutions like fluorine, bromine, and chlorine on the A-ring (the benzene ring) exhibited stronger activity. nih.gov Conversely, the introduction of electron-donating groups, such as methyl groups, led to diminished activity. nih.gov

In a study of benzamides substituted with a pyridine-linked 1,2,4-oxadiazole (B8745197), the position and nature of the substituent on the benzamide ring were critical for fungicidal activity. nih.gov For example, a 2-fluoro substituent on the benzene ring resulted in superior inhibitory activity against several tested fungi compared to other substitutions. nih.gov

The following table summarizes the impact of various substituents on the benzamide ring on the biological activity of related compound series.

Compound SeriesRing A (Benzamide) SubstituentPositionEffect on Biological ActivityReference
Benzenesulfonamide AnalogsF, Br, Cl-Stronger transcriptional activity nih.gov
Benzenesulfonamide AnalogsMethyl-Diminished activity nih.gov
Benzamide-Oxadiazole Series2-Fluoro2Superior fungicidal activity nih.gov
Sulfamoyl Benzamides4-Methoxy4Potent inhibitor of h-NTPDase2 rsc.org
Sulfamoyl Benzamides4-Bromo4Potent inhibitor of h-NTPDase1 and h-NTPDase3 rsc.org

Influence of Pyrimidine (B1678525) Ring Modifications on Target Affinity and Efficacy

The pyrimidine ring is another essential pharmacophoric element. Its nitrogen atoms can act as hydrogen bond acceptors, playing a vital role in anchoring the ligand to its target protein. Modifications to this ring system, including substitution or replacement with bioisosteric rings, have profound effects on target affinity and efficacy.

Studies have shown that even minor alterations to the pyrimidine ring can significantly impact biological outcomes. For example, the introduction of an amino group at the C-5 position of the pyrimidine ring was a key modification in converting 2,4-diaminopyrimidine (B92962) antiviral agents into antitumor agents. nih.gov Further modifications, such as adding a thiomethyl group at the C-2 position, led to specific inhibition of the EGFR protein kinase. nih.gov

In another series of compounds, replacing the pyrimidine ring with a thiazolo[5,4-d]pyrimidine (B3050601) scaffold yielded potent dual antagonists for the adenosine (B11128) A1 and A2A receptors. nih.gov The affinity of these compounds could be modulated by the nature of substituents at various positions on the new ring system. nih.gov For example, a 2-(2-fluorobenzyl) substituent resulted in a compound with nanomolar and subnanomolar binding affinities for the hA1 and hA2A receptors, respectively. nih.gov

The development of pyrimidine-tethered benzamide derivatives as anticancer agents also highlights the importance of the pyrimidine scaffold. researchgate.net These compounds showed significant cytotoxicity against various cancer cell lines, with their activity profiles being heavily dependent on the substitution pattern on the pyrimidine ring. researchgate.net

Base ScaffoldPyrimidine Ring ModificationResulting Compound/SeriesEffect on Activity/AffinityReference
2,4-DiaminopyrimidineIntroduction of amino group at C-5Antitumor AgentsConferred potent antitumor activity nih.gov
2,4-DiaminopyrimidineIntroduction of thiomethyl group at C-2EGFR InhibitorsSpecific inhibition of EGFR protein kinase nih.gov
BenzamideReplacement with Thiazolo[5,4-d]pyrimidineDual A1/A2A AntagonistsHigh affinity for adenosine receptors nih.gov
PyrimidineTethering to BenzamidePyrimidinyl BenzamidesPotent anticancer activity researchgate.net
5-CyanouracilReaction with thioureas2-ThiocytosinesNovel pyrimidine-to-pyrimidine ring transformation rsc.org

Role of Halogenation Pattern on Biological Potency and Selectivity

The 2,4-dichloro substitution pattern on the benzamide ring of the parent compound is a specific and crucial feature. The position and identity of halogen atoms can dramatically influence a molecule's lipophilicity, metabolic stability, and ability to form halogen bonds, thereby affecting its potency and selectivity.

The 2,4-dichloro arrangement is a common motif in biologically active molecules. In a related series, this specific pattern was found to be important for activity. nih.gov Structural analysis of a similar compound, 2,4-dichloro-N-(1,3-thiazol-2-yl)benzamide, provides insight into the conformational effects of this substitution. nih.gov The presence of chlorine atoms at both the 2- and 4-positions contributes to a specific three-dimensional structure that is likely important for binding to its biological target. nih.gov

In the development of fungicidal benzamides, the presence of two chlorine atoms on a linked quinoline (B57606) scaffold (5,7-dichloro) was a key design element. mdpi.com In a separate study on sulfamoyl benzamides, a 4-chloro substitution on the benzamide ring, combined with a 4-bromophenyl group on the sulfonamide portion, resulted in a potent inhibitor of human nucleotidases NTPDase1 and NTPDase3. rsc.org This highlights that the interplay of different halogens at various positions across the molecule is key to achieving both potency and selectivity.

Compound SeriesHalogenation Pattern on Benzoyl MoietyOther Key HalogensBiological EffectReference
Benzenesulfonamide Analogs2,4-dichloro3,5-dichloro on aniline (B41778) moietyPotent PPARγ ligand nih.gov
Piperidine (B6355638) Benzamides2,4-dichloro (on two separate benzoyl groups)-Forms specific crystal packing via hydrogen bonds researchgate.net
Sulfamoyl Benzamides4-chloro4-bromo on phenylsulfonamidePotent and selective inhibition of h-NTPDase1 and h-NTPDase3 rsc.org
Nicotinamide Derivatives5,6-dichloro (on nicotinamide)-Active against various fungi mdpi.com

Conformational Analysis and Bioactive Conformations

The three-dimensional shape of this compound is a critical factor in its ability to bind to a target. Conformational analysis, often determined through techniques like X-ray crystallography and computational modeling, reveals the spatial arrangement of the molecule's constituent parts.

In related structures, the molecule is typically not planar. For 2,4-dichloro-N-(1,3-thiazol-2-yl)benzamide, a close analog, the dihedral angle between the plane of the 2,4-dichlorobenzene ring and the amide functional group is 8.6°. nih.govresearchgate.net The thiazole (B1198619) ring is significantly twisted relative to the amide plane, by 68.71°. nih.govresearchgate.net This twisted conformation is crucial, as it positions the different parts of the molecule in a specific orientation for interaction with a receptor pocket. The dihedral angle between the dichlorophenyl ring and the heterocyclic ring (thiazole in this case) is 74.89°. nih.govresearchgate.net

Similarly, in 2,4-dichloro-N-o-tolylbenzamide, the central amide unit is twisted with respect to both aromatic rings, with dihedral angles of 68.71° and 54.92° to the dichlorobenzene and tolyl rings, respectively. nih.gov In the crystal structure of 2,4-dichloro-N-cyclohexylbenzamide, the aromatic ring plane is oriented at a dihedral angle of 51.88° with respect to the amide plane. nih.gov

This consistent finding of a non-planar, twisted conformation across several related structures suggests that the bioactive conformation of this compound likely involves a significant dihedral angle between the dichlorobenzamide core and the pyrimidine ring. This specific shape allows the molecule to fit into a binding site and engage in the necessary intermolecular interactions, such as hydrogen bonds and π-π stacking, that are essential for its biological activity. nih.gov

Pre Clinical Research Approaches

In Vivo Efficacy Studies in Animal Models

Metabolic Pathways and Metabolite Identification in Research Models

Consequently, no data tables or detailed research findings for 2,4-Dichloro-N-(2-pyrimidinyl)benzamide can be provided. The scientific community awaits the publication of any research that may have been conducted on this compound to understand its potential biological effects.

Future Directions and Research Opportunities

Development of Novel Analogs with Improved Biological Profiles

The development of novel analogs of 2,4-dichloro-N-(2-pyrimidinyl)benzamide is a promising avenue for enhancing its therapeutic potential. The core structure allows for a variety of modifications to optimize its biological activity, selectivity, and pharmacokinetic properties.

Future research will likely focus on systematic modifications of both the benzamide (B126) and pyrimidine (B1678525) rings. For instance, the 2,4-dichloro substitution pattern on the benzene (B151609) ring can be altered to include other halogens or electron-withdrawing/donating groups to fine-tune the electronic properties of the molecule. nih.gov The synthesis of a series of halo- and nitro-substituted analogues of N-(2-aminoethyl)benzamide has shown that such modifications can significantly impact inhibitory potency against enzymes like monoamine oxidase-B (MAO-B). nih.gov

On the pyrimidine ring, substitutions at the 4, 5, and 6 positions could lead to enhanced target engagement. The 2,4-diaminopyrimidine (B92962) scaffold, for example, is a key structural element in many kinase inhibitors, and modifications to this core have led to the discovery of potent anticancer agents. nih.gov Research into 2,4-diarylaminopyrimidine hydrazone derivatives has demonstrated that introducing different substituents on the pyrimidine ring can yield compounds with significant anti-thyroid cancer activity. nih.gov

Furthermore, the amide linker itself can be a point of modification. Replacing the amide bond with other functional groups, such as sulfonamides or reversed amides, could lead to analogs with different conformational preferences and, consequently, altered biological activities. nih.gov

Table 1: Examples of Biologically Active Pyrimidine and Benzamide Derivatives

Compound ClassKey Structural FeaturesBiological ActivityReference
2,4-Diarylaminopyrimidine Hydrazones2,4-diaminopyrimidine core with hydrazone moietyAnti-thyroid cancer, FAK inhibition nih.gov
4-(2-Pyrimidinylamino)benzamides4-aminobenzamide linked to a pyrimidineHedgehog signaling pathway inhibitors researchgate.net
N-Substituted BenzamidesVaried substitutions on the benzamide nitrogenAntitumor agents, HDAC inhibitors researchgate.net
Pyridinyl- and Indazolyl BenzamidesBenzamide core with pyridinyl or indazolyl groupsAnti-inflammatory nih.gov

Exploration of New Therapeutic Indications

The structural motifs within this compound suggest its potential for a wide range of therapeutic applications beyond its initial intended use. The pyrimidine ring is a cornerstone in the development of anticancer drugs, including kinase inhibitors that target signaling pathways crucial for tumor growth and survival. arabjchem.orgfrontiersin.orgijrpr.com

Given that derivatives of 2,4-diaminopyrimidine have shown potent inhibitory activity against enzymes like anaplastic lymphoma kinase (ALK) and focal adhesion kinase (FAK), it is plausible that analogs of this compound could be developed as targeted cancer therapies. nih.govarabjchem.org The 2,4-diaminopyrimidine moiety is a key scaffold for inhibitors of mutant EGFR kinases, which are implicated in non-small cell lung cancer. nih.gov

Beyond oncology, the benzamide scaffold is present in a variety of drugs with diverse pharmacological activities, including anti-inflammatory, antimicrobial, and antipsychotic agents. researchgate.netresearchgate.net For example, certain benzamide derivatives have demonstrated potent inhibitory effects against enzymes like carbonic anhydrase and cholinesterase, suggesting potential applications in neurological disorders and other conditions. researchgate.net The synthesis of novel benzamides substituted with pyridine-linked 1,2,4-oxadiazole (B8745197) has yielded compounds with significant fungicidal and larvicidal activities. mdpi.comnih.gov

Therefore, future research should involve screening this compound and its newly synthesized analogs against a broad panel of biological targets to uncover novel therapeutic opportunities.

Integration of Advanced Computational and Experimental Methodologies

To accelerate the discovery and optimization of this compound derivatives, the integration of advanced computational and experimental techniques is crucial.

Computational Approaches:

Molecular Docking: In silico docking studies can predict the binding modes of novel analogs within the active sites of various target proteins, helping to prioritize compounds for synthesis and biological testing. mdpi.com Molecular docking of a 2,4-dichloro-N-substituted benzamide derivative with dihydrofolate reductase (DHFR) revealed its potential as an inhibitor of this enzyme. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can be employed to establish a mathematical relationship between the structural features of the analogs and their biological activities, guiding the design of more potent compounds.

Pharmacophore Modeling: This approach can identify the key structural features required for biological activity, providing a template for the design of new molecules with improved properties.

Density Functional Theory (DFT): DFT calculations can be used to understand the electronic properties of the molecules and predict their reactivity and spectroscopic characteristics. sci-hub.se

Advanced Experimental Methodologies:

High-Throughput Screening (HTS): HTS allows for the rapid screening of large libraries of compounds against multiple biological targets, facilitating the identification of new therapeutic indications.

Fragment-Based Drug Discovery (FBDD): FBDD can be used to identify small molecular fragments that bind to the target protein, which can then be grown or linked together to create more potent lead compounds.

Structure-Based Drug Design (SBDD): Once the crystal structure of a target protein in complex with a ligand is determined, SBDD can be used to design new analogs with improved binding affinity and selectivity.

Challenges and Perspectives in Derivative Design and Optimization

While the prospects for developing derivatives of this compound are promising, several challenges need to be addressed.

Challenges:

Synthesis: The synthesis of specifically substituted analogs can be complex and may require multi-step reaction sequences. For instance, the synthesis of substituted pyrazines from N-allyl malonamides involves a diazidation step followed by cyclization, which may present challenges in terms of yield and purification. rsc.org The synthesis of benzamides substituted with pyridine-linked 1,2,4-oxadiazole involves several steps, including esterification, cyanation, cyclization, and aminolysis. mdpi.com

Selectivity: Achieving high selectivity for the desired biological target over other related proteins is a critical challenge to minimize off-target effects.

Pharmacokinetics: Optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of the analogs is essential for their in vivo efficacy.

Drug Resistance: For indications like cancer, the development of drug resistance is a major obstacle that needs to be considered during the design of new derivatives.

Perspectives: The future of research on this compound and its derivatives is bright. By leveraging a multidisciplinary approach that combines synthetic chemistry, computational modeling, and advanced biological screening, it will be possible to unlock the full therapeutic potential of this chemical scaffold. The versatility of the pyrimidine and benzamide cores provides a rich platform for the design and discovery of novel drugs for a wide range of diseases. Continued exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the development of next-generation therapeutics with improved efficacy and safety profiles.

Q & A

Q. Critical Factors :

  • Temperature : Excess heat can lead to decomposition; reactions are often conducted at 0–25°C.
  • Solvent : Polar aprotic solvents (DMF, DCM) enhance reactivity but may require rigorous drying to avoid hydrolysis.
  • Reagent Ratios : Stoichiometric excess of 2,4-dichlorobenzoyl chloride (1.2–1.5 eq.) improves conversion .

How can spectroscopic and crystallographic methods resolve structural ambiguities in this compound?

Basic Research Question

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Characterize aromatic protons (δ 7.2–8.5 ppm for dichlorophenyl and pyrimidinyl groups) and amide carbonyls (δ ~165 ppm) .
    • 2D NMR (COSY, HSQC) : Assigns connectivity in complex derivatives (e.g., indole or thiophene-containing analogs) .
  • X-ray Crystallography :
    • Use SHELXL for refinement of crystal structures to confirm bond lengths/angles (e.g., C-Cl: ~1.73 Å; amide C=O: 1.22 Å) .
    • Twinned Data : SHELXPRO handles high-resolution or twinned datasets for macromolecular complexes .

What strategies address contradictory bioactivity data across in vitro assays?

Advanced Research Question
Discrepancies often arise from assay conditions or compound stability . Methodological solutions include:

  • Dose-Response Curves : Establish IC₅₀ values under standardized conditions (e.g., 72-hour incubation for antiparasitic assays ).
  • Metabolic Stability Tests : Use liver microsomes to assess degradation rates (e.g., cytochrome P450 interactions) .
  • Solubility Optimization : Co-solvents (DMSO ≤1%) or nanoformulation to prevent aggregation in aqueous media .

Example : In Trypanosoma brucei assays, derivatives with 2-aminopropyl chains showed 10-fold higher activity than furan analogs due to improved membrane penetration .

How can structure-activity relationships (SAR) guide the design of analogs with enhanced pharmacokinetics?

Advanced Research Question

  • Hydrophobic Substituents : Chlorine atoms at positions 2 and 4 increase lipophilicity (logP ~4.6), enhancing blood-brain barrier penetration but reducing solubility .
  • Pyrimidine Modifications : Adding methyl groups to the pyrimidine ring improves metabolic stability (e.g., t₁/₂ increase from 2.1 to 5.8 hours in rat plasma) .
  • Pro-drug Approaches : Esterification of the amide group (e.g., acetyl-protected analogs) improves oral bioavailability .

Q. SAR Table :

ModificationBioactivity (IC₅₀, μM)logPSolubility (μg/mL)
2,4-Dichloro (parent)0.45 (T. brucei)4.612.3
5-Methylindole analog0.325.18.7
Thiophene derivative1.103.922.5
Data compiled from

What computational methods predict binding modes with biological targets?

Advanced Research Question

  • Molecular Docking (AutoDock Vina) : Simulate interactions with Trypanosoma brucei tubulin (PDB: 5LMM) to prioritize analogs with stronger hydrogen bonds to Glu292 .
  • MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories; RMSD <2 Å indicates stable binding .
  • QSAR Models : Use Hammett constants (σ) of substituents to correlate electronic effects with activity (R² = 0.89 for 20 derivatives) .

How do researchers validate target engagement in cellular models?

Advanced Research Question

  • Fluorescent Tagging : Conjugate BODIPY probes to the benzamide core for live-cell imaging (e.g., localization in parasite mitochondria ).
  • Knockdown Studies : siRNA-mediated silencing of putative targets (e.g., TbMAPK4 in T. brucei) reverses compound efficacy, confirming mechanism .
  • Thermal Shift Assays : Monitor protein melting temperature (ΔTm ≥2°C) to confirm binding to recombinant enzymes .

What analytical techniques quantify degradation products under varying storage conditions?

Basic Research Question

  • HPLC-MS : Detect hydrolyzed products (e.g., 2,4-dichlorobenzoic acid) in accelerated stability studies (40°C/75% RH over 4 weeks) .
  • TGA/DSC : Assess thermal stability; decomposition onset >180°C indicates suitability for high-temperature applications .

Q. Degradation Pathways :

  • Hydrolysis : Amide bond cleavage in acidic/alkaline conditions (t₁/₂ = 8 hours at pH 2) .
  • Photooxidation : Chlorine loss under UV light (λ = 254 nm) forms quinone byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.